molecular formula C13H9Cl3N2O2 B11080831 2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide

2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide

Cat. No.: B11080831
M. Wt: 331.6 g/mol
InChI Key: GLRCZMQIMXLVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C₁₃H₉Cl₃N₂O₂ It is known for its unique structure, which includes a nicotinamide core substituted with trichloro and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide typically involves the reaction of 2,4,6-trichloronicotinic acid with 4-methoxyaniline. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid and amine .

Scientific Research Applications

2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichloro-N-(4-methoxyphenyl)nicotinamide is unique due to its specific combination of trichloro and methoxyphenyl substitutions on the nicotinamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H9Cl3N2O2

Molecular Weight

331.6 g/mol

IUPAC Name

2,4,6-trichloro-N-(4-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9Cl3N2O2/c1-20-8-4-2-7(3-5-8)17-13(19)11-9(14)6-10(15)18-12(11)16/h2-6H,1H3,(H,17,19)

InChI Key

GLRCZMQIMXLVEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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